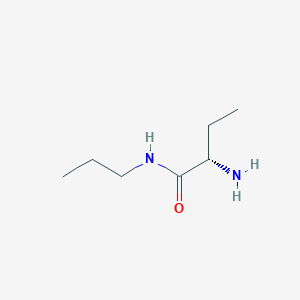

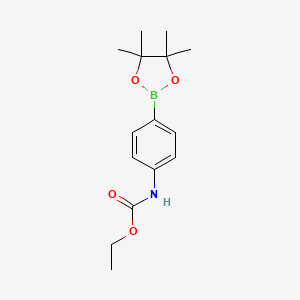

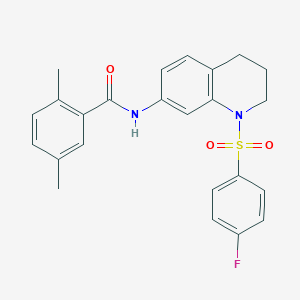

N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide, also known as IT-901, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. IT-901 is a benzamide derivative that has been shown to exhibit anticancer properties and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Drug Development and Medicinal Chemistry

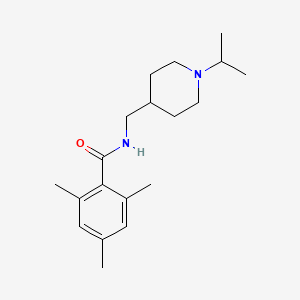

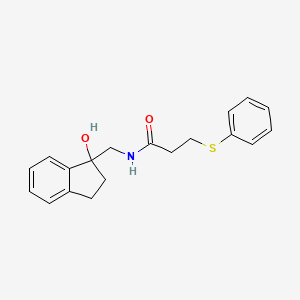

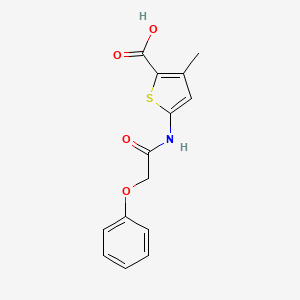

Piperidine derivatives, including our compound of interest, play a crucial role in designing drugs. Their six-membered heterocyclic structure (one nitrogen atom and five carbon atoms) makes them valuable building blocks for constructing pharmaceuticals. Researchers explore various synthetic routes to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives find applications in drug discovery and development due to their potential pharmacological activity.

Organic Synthesis

The compound’s structure allows for versatile organic synthesis. Scientists investigate intra- and intermolecular reactions leading to piperidine derivatives. Methods such as hydrogenation, cyclization, cycloaddition, annulation, and amination contribute to the efficient synthesis of substituted piperidines. These synthetic pathways are essential for creating novel compounds with diverse applications .

Biological Evaluation of Potential Drugs

Researchers explore the biological activity of synthetic and natural piperidines. Our compound may serve as a lead structure for developing new drugs. By evaluating its interactions with biological targets, scientists can identify potential therapeutic agents. This field involves testing the compound’s efficacy, safety, and mechanism of action .

EZH2 Inhibition

Specifically, in the context of EZH2 (enhancer of zeste homolog 2) inhibition, related piperidine derivatives have been investigated. For instance, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine displayed promising inhibitory activity against EZH2. This enzyme is involved in epigenetic regulation, making it a potential target for cancer therapy .

Spiro Derivatives in Material Science

Spiropiperidines, a class of piperidine derivatives, have applications beyond pharmacology. They find use in material science, such as designing functional materials, catalysts, and polymers. Researchers explore their unique properties and reactivity for innovative applications .

Multicomponent Reactions and Diversity-Oriented Synthesis

The compound’s piperidine moiety participates in multicomponent reactions (MCRs). MCRs allow efficient assembly of complex molecules from simple starting materials. Researchers use these reactions to create diverse libraries of compounds for drug screening and chemical biology studies. Our compound could serve as a valuable substrate in such endeavors .

Eigenschaften

IUPAC Name |

2,4,6-trimethyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O/c1-13(2)21-8-6-17(7-9-21)12-20-19(22)18-15(4)10-14(3)11-16(18)5/h10-11,13,17H,6-9,12H2,1-5H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMICNZDAMKCMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-isopropylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}acetamide](/img/structure/B2486438.png)

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)

![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)